molecular formula C23H31NO3 B4302060 ETHYL 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE

ETHYL 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE

Cat. No.: B4302060
M. Wt: 369.5 g/mol
InChI Key: KKGHQQMIDACTMX-UHFFFAOYSA-N
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Description

Ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-methylphenyl)propanoate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Sulfuric acid or hydrochloric acid

    Temperature: Reflux conditions (around 60-80°C)

    Solvent: Anhydrous ethanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include:

    Raw Materials: High-purity carboxylic acid and ethanol

    Catalyst: Industrial-grade sulfuric acid

    Temperature Control: Automated systems to maintain optimal reaction temperatures

    Purification: Distillation and recrystallization to obtain the pure ester

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters or amides

Scientific Research Applications

Ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can affect the binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid or alcohol, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.

    Methyl benzoate: An ester with a benzene ring, used in perfumes and flavoring agents.

    Ethyl propanoate: Another ester with a simpler structure, used in the food industry.

Uniqueness

Ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-methylphenyl)propanoate is unique due to its complex structure, which includes an adamantyl group and a methylphenyl group

Properties

IUPAC Name

ethyl 3-(adamantane-1-carbonylamino)-3-(4-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO3/c1-3-27-21(25)11-20(19-6-4-15(2)5-7-19)24-22(26)23-12-16-8-17(13-23)10-18(9-16)14-23/h4-7,16-18,20H,3,8-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGHQQMIDACTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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